molecular formula C15H21NO2 B11814703 2-(4-Ethylphenyl)-2-(piperidin-1-yl)acetic acid

2-(4-Ethylphenyl)-2-(piperidin-1-yl)acetic acid

Katalognummer: B11814703
Molekulargewicht: 247.33 g/mol
InChI-Schlüssel: TYFUGOFIQZKNDT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Ethylphenyl)-2-(piperidin-1-yl)acetic acid is an organic compound that features a piperidine ring and an ethyl-substituted phenyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethylphenyl)-2-(piperidin-1-yl)acetic acid typically involves the following steps:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be formed through cyclization reactions.

    Introduction of the Ethyl Group: The ethyl group can be introduced via Friedel-Crafts alkylation of the phenyl ring.

    Formation of the Acetic Acid Moiety: The acetic acid group can be introduced through carboxylation reactions.

Industrial Production Methods

Industrial production methods may involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the process.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the ethyl group.

    Reduction: Reduction reactions can occur, potentially affecting the phenyl ring or the acetic acid moiety.

    Substitution: Substitution reactions, such as halogenation or nitration, can modify the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Reagents such as halogens (chlorine, bromine) or nitrating mixtures (nitric acid and sulfuric acid) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution can introduce various functional groups onto the phenyl ring.

Wissenschaftliche Forschungsanwendungen

2-(4-Ethylphenyl)-2-(piperidin-1-yl)acetic acid may have applications in various fields:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the production of pharmaceuticals or other chemical products.

Wirkmechanismus

The mechanism of action of 2-(4-Ethylphenyl)-2-(piperidin-1-yl)acetic acid would depend on its specific biological target. It may interact with receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(4-Methylphenyl)-2-(piperidin-1-yl)acetic acid: Similar structure with a methyl group instead of an ethyl group.

    2-(4-Phenyl)-2-(piperidin-1-yl)acetic acid: Lacks the ethyl substitution on the phenyl ring.

Uniqueness

2-(4-Ethylphenyl)-2-(piperidin-1-yl)acetic acid’s unique structural features, such as the ethyl group on the phenyl ring, may confer distinct biological activities or chemical properties compared to its analogs.

Eigenschaften

Molekularformel

C15H21NO2

Molekulargewicht

247.33 g/mol

IUPAC-Name

2-(4-ethylphenyl)-2-piperidin-1-ylacetic acid

InChI

InChI=1S/C15H21NO2/c1-2-12-6-8-13(9-7-12)14(15(17)18)16-10-4-3-5-11-16/h6-9,14H,2-5,10-11H2,1H3,(H,17,18)

InChI-Schlüssel

TYFUGOFIQZKNDT-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CC=C(C=C1)C(C(=O)O)N2CCCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.